Nafoxadol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-naphthalen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-4-12-7-13(6-5-11(12)3-1)15-10-16-8-14(18-15)9-17-15/h1-7,14,16H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBDDBLIDNKCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(O2)(CN1)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868795 | |
| Record name | Nafoxadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84145-90-4 | |
| Record name | 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafoxadol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nafoxadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFOXADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO8XJ1O0JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Nafoxadol
Early Synthetic Approaches to Nafoxadol
Advanced Chemical Synthesis Strategies for this compound Analogues
Advanced synthetic strategies applicable to the creation of this compound analogues focus on the formation of the core bicyclic structure and the introduction of diverse aryl and biaryl substituents. While not describing this compound itself, studies on related 8-azabicyclo[3.2.1]octane systems provide a blueprint for how such analogues could be synthesized.
Modern cross-coupling reactions are a primary tool for this purpose. Methodologies such as the Stille and Suzuki cross-coupling reactions are employed to create C-C bonds between the bicyclic core and various aryl groups. For instance, a triflate derivative of an 8-oxabicyclo[3.2.1]oct-2-ene precursor can be reacted with an arylstannane (in Stille coupling) or an arylboronic acid (in Suzuki coupling) to yield 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene structures. Subsequent reduction, for example using samarium iodide, can then produce the saturated bicyclic octane (B31449) system. Given that the naphthyl group of this compound is a biaryl system, these methods are directly relevant to the synthesis of its analogues.
The table below summarizes these advanced coupling strategies for analogous structures.
| Reaction Type | Precursor 1 (Bicyclic) | Precursor 2 (Aryl Source) | Catalyst/Reagents | Product Type |
| Stille Coupling | Bicyclic vinyl triflate | Arylstannane | Pd(0) catalyst (e.g., Pd(PPh₃)₄), ZnCl₂, tri-2-furylphosphine | Aryl-substituted bicyclic alkene |
| Suzuki Coupling | Bicyclic vinyl triflate | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), LiCl, Na₂CO₃ | Aryl-substituted bicyclic alkene |
These methods offer a versatile platform for creating a library of this compound analogues by varying the arylstannane or arylboronic acid reactant, allowing for extensive structure-activity relationship (SAR) studies.
Precursor Molecules and Intermediate Chemistry in this compound Synthesis
The synthesis of this compound fundamentally relies on the construction of its 8-oxa-3-azabicyclo[3.2.1]octane core. The chemistry of precursors and intermediates for this scaffold is central to any potential synthetic route. Synthetic approaches to the related 8-azabicyclo[3.2.1]octane scaffold, known as the tropane (B1204802) skeleton, often utilize intramolecular cyclization strategies.
One common approach involves starting with substituted cyclopentane (B165970) or piperidine (B6355638) derivatives. For example, an intramolecular cyclization of a suitably functionalized amine can lead to the formation of the bicyclic system. The synthesis of 2-azabicyclo[3.2.1]octanes has been achieved through the intramolecular cyclization of cyclopentanone (B42830) and cyclopentenone precursors. This involves initial α-alkylation of the cyclic ketone, followed by reactions to form the second ring.
Key reaction types in the synthesis of the precursor scaffold include:
Intramolecular Cyclization: Forming the bicyclic system from a single-ring precursor.
Cycloaddition Reactions: Such as [3+2] cycloadditions, which can form the core structure in a stereocontrolled manner. Gold-catalyzed cycloisomerization/intramolecular (5+2) cycloaddition has been used to generate complex 8-oxabicyclo[3.2.1]octanes. ehu.es
Ring-Opening/Ring-Closing Metathesis: Advanced techniques to build the complex ring system.
A critical intermediate in any this compound synthesis would be the unsubstituted or functionally activated 8-oxa-3-azabicyclo[3.2.1]octane core, onto which the 2-naphthyl group is installed. The synthesis of this core is a key challenge, involving stereocontrolled formation of multiple chiral centers.
Methodological Advancements in this compound Derivatization
Advancements in derivatization that could be applied to the this compound structure focus on modifying either the naphthyl ring or the nitrogen atom of the bicyclic system. These modifications are crucial for tuning the compound's chemical properties.
N-Alkylation/N-Acylation: The secondary amine within the 8-oxa-3-azabicyclo[3.2.1]octane core is a prime site for derivatization. Standard N-alkylation or N-acylation reactions could introduce a wide variety of functional groups, altering the molecule's polarity and steric profile.
Aromatic Substitution on the Naphthyl Ring: Methodologies such as electrophilic aromatic substitution could be used to add substituents (e.g., halogens, nitro groups, alkyl groups) to the naphthyl moiety, provided the existing core is stable to the reaction conditions.
Cross-Coupling on a Functionalized Naphthyl Ring: If the synthesis starts with a functionalized naphthalene (B1677914) precursor (e.g., bromo-naphthalene), modern cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) could be employed at a late stage to attach a wide array of different groups, creating a diverse set of derivatives.
These advanced derivatization techniques allow for the systematic modification of the lead this compound structure to explore its chemical space.
Molecular and Cellular Pharmacodynamics of Nafoxadol
Opioid Receptor System Interactions of Nafoxadol
Opioid receptors are primarily categorized into three main subtypes: mu (μ), delta (δ), and kappa (κ) opioid receptors, each mediating distinct physiological responses. nih.gov
Beyond the mu-opioid receptor, the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR) also play roles in pain modulation and other neurological functions. nih.govnih.govnih.govchemrxiv.org The DOR is implicated in analgesia and may offer a promising target for pain treatment with reduced adverse effects compared to MOR agonists. nih.govfrontiersin.orgmdpi.com KOR activation is associated with analgesia but can also lead to side effects such as dysphoria and hallucinations. unibo.itchemrxiv.org Ligand selectivity for these subtypes is crucial for defining a compound's therapeutic and side effect profile. nih.gov Despite the general understanding of opioid receptor selectivity, specific data detailing this compound's affinity and selectivity for delta and kappa opioid receptor subtypes have not been found in the available literature.
Intracellular Signaling Pathways Modulated by this compound
Upon ligand binding, GPCRs, including opioid receptors, activate intracellular signaling pathways that lead to physiological responses. These pathways typically involve G protein-coupling and can also include G protein-independent mechanisms such as beta-arrestin recruitment. promega.comthermofisher.com
Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαᵢ/ₒ). nih.govmdpi.com Activation by an agonist leads to the dissociation of the G protein heterotrimer into Gα and Gβγ subunits. The Gα subunit typically inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels, while Gβγ subunits can modulate ion channels, such as inhibiting calcium channels and activating potassium channels. mdpi.com These actions collectively contribute to the reduction of neurotransmitter release and the analgesic effects. mdpi.com Specific research findings detailing this compound's G protein-coupling and activation mechanisms, including quantitative measures of G protein activation or cAMP modulation, are not publicly documented.
In addition to G protein signaling, activated GPCRs can recruit beta-arrestins (β-arrestin 1 and β-arrestin 2). discoverx.compromega.comdiscoverx.com Beta-arrestin recruitment plays a critical role in receptor desensitization and internalization, and it can also mediate G protein-independent signaling pathways. discoverx.compromega.com The concept of "biased agonism" suggests that different ligands can differentially activate G protein-dependent versus β-arrestin-dependent pathways, potentially leading to a separation of desired therapeutic effects from unwanted side effects. mdpi.comchemrxiv.orgthermofisher.com For example, G protein-biased mu-opioid receptor agonists have been investigated to reduce side effects like respiratory depression and constipation. mdpi.comthermofisher.com However, specific studies investigating this compound's ability to recruit beta-arrestins or its signaling bias profile have not been identified.
Downstream of G protein and beta-arrestin signaling, various intracellular effector pathways can be modulated, including the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. mdpi.com ERK1/2 phosphorylation is a common indicator of cellular signaling activation and can be involved in various cellular processes, including gene expression and neuronal adaptations. nih.govnih.gov While ERK1/2 phosphorylation is a known downstream effector of opioid receptor activation, mdpi.com specific data on this compound's modulation of ERK1/2 phosphorylation or other downstream effectors are not available in the current literature.
This compound functions as a potent agonist at the μ-opioid receptor (MOR). frontiersin.org The μ-opioid receptors are a class of G protein-coupled receptors (GPCRs) that play a critical role in mediating pain relief by mimicking the body's natural endorphins. frontiersin.org Upon activation by agonists like this compound, MORs typically couple to inhibitory G proteins (Gi/o). This coupling leads to a cascade of intracellular events that modulate neuronal activity.
Key downstream signaling pathways activated by μ-opioid receptor agonists include:
Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP is a primary mechanism for the analgesic effects of opioids.
Modulation of Ion Channels: MOR activation can lead to the opening of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. revistachilenadeanestesia.clnih.gov The opening of K⁺ channels causes hyperpolarization of the neuronal membrane, reducing neuronal excitability, while the inhibition of Ca²⁺ channels decreases neurotransmitter release from presynaptic terminals. Both actions contribute to the attenuation of pain signals.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid receptor activation can also lead to the stimulation of MAPK pathways, which are involved in various cellular processes including gene expression, cell growth, and differentiation.
While this compound is established as a μ-opioid receptor agonist, specific detailed research findings on its precise G-protein coupling efficiency, specific downstream signaling pathway activation profile (e.g., the exact extent of cAMP inhibition or ion channel modulation), or comparative potency and efficacy across different signaling pathways are not extensively documented in the publicly available search results.
Receptor Desensitization and Trafficking Mechanisms Induced by this compound
Prolonged or repeated exposure to opioid agonists can lead to a decrease in receptor responsiveness, a phenomenon known as desensitization. This process is crucial in understanding the cellular adaptations that can occur with sustained pharmacological intervention. Following desensitization, receptors can undergo trafficking, which involves their movement within the cell, often leading to internalization and subsequent recycling or degradation.
General mechanisms of μ-opioid receptor desensitization and trafficking include:
Receptor Phosphorylation: Agonist binding can trigger the phosphorylation of the receptor's intracellular domains, particularly the carboxyl (C)-terminal tail, by G protein-coupled receptor kinases (GRKs). nih.govnih.gov This phosphorylation is a primary step in initiating desensitization.
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins (e.g., β-arrestin-1 and β-arrestin-2). biorxiv.orgplos.org The binding of β-arrestins to the receptor uncouples it from G proteins, thereby attenuating G protein-mediated signaling. β-arrestins also serve as scaffolds for other signaling molecules, potentially initiating G protein-independent signaling pathways. biorxiv.orgmdpi.com
Receptor Internalization (Endocytosis): Following β-arrestin binding, the receptor-β-arrestin complex can be internalized into the cell, primarily via clathrin-coated vesicles. google.comnih.govnih.gov This process removes the receptors from the cell surface, further contributing to desensitization by reducing the number of available receptors for ligand binding.
Receptor Recycling and Degradation: Once internalized, receptors can either be dephosphorylated and recycled back to the plasma membrane, allowing for resensitization, or they can be targeted for lysosomal degradation, leading to a reduction in total receptor number (downregulation). google.comnih.govgoogle.comqualiacomputing.com The balance between recycling and degradation influences the duration and extent of desensitization.
While these mechanisms are well-established for μ-opioid receptors in general, specific experimental data detailing how this compound induces or influences the kinetics of phosphorylation, β-arrestin recruitment, internalization, or recycling of the μ-opioid receptor is not explicitly available in the provided research findings. Studies on other μ-opioid agonists, such as morphine and DAMGO, have shown differential effects on these regulatory processes, with some agonists triggering robust β-arrestin recruitment and internalization, while others do so poorly. qualiacomputing.com Without specific data, this compound's unique profile in these regulatory events cannot be precisely described.
Theoretical Frameworks of this compound Receptor Pharmacology
The understanding of GPCR pharmacology has evolved beyond a simple on/off switch model, leading to more nuanced theoretical frameworks. For μ-opioid receptors, the concept of biased agonism , also known as functional selectivity or collateral efficacy, is a significant theoretical framework. justia.comnih.gov
Biased Agonism: This theory proposes that different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to preferential activation of certain downstream signaling pathways over others. justia.comnih.govnih.gov In the context of μ-opioid receptors, this often refers to a ligand's ability to selectively activate G protein-mediated signaling pathways (which are traditionally associated with analgesia) while minimizing or altering β-arrestin-mediated signaling (which has been implicated in some opioid adverse effects). binasss.sa.crfrontiersin.orggoogle.com
The development of biased agonists aims to dissociate desired therapeutic effects from unwanted side effects by designing compounds that selectively engage specific signaling pathways. For instance, some research suggests that G protein-biased agonists might offer improved safety profiles by reducing β-arrestin-dependent side effects. binasss.sa.crfrontiersin.orggoogle.com However, the precise roles of G protein and β-arrestin pathways in various opioid-induced effects are complex and remain an active area of research. binasss.sa.crgoogle.com
While the theoretical framework of biased agonism is highly relevant to μ-opioid receptor pharmacology, specific studies characterizing this compound's biased agonism profile (i.e., whether it preferentially activates G protein signaling over β-arrestin recruitment, or vice versa, compared to a reference agonist) are not detailed in the provided search results. Therefore, while this compound acts as a μ-opioid receptor agonist, its specific positioning within the biased agonism spectrum is not currently elucidated by the available information.
Preclinical Pharmacological Investigations of Nafoxadol
In Vitro Cellular Models for Nafoxadol Research
In vitro cellular models provide controlled environments to study the direct interactions of a compound with specific biological targets, such as receptors, enzymes, and ion channels.
Receptor binding assays are fundamental in characterizing a compound's affinity for specific receptors. These assays often employ radiolabeled ligands (radioligands) to quantify binding interactions. Direct binding assays can determine the equilibrium dissociation constant (Kd) of a radiolabeled compound and the receptor density (Bmax). nih.govitrlab.com Competitive binding assays, where a ligand of interest competes with a known radioligand for receptor sites, are used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which indicate the compound's relative binding affinity. nih.govitrlab.comsygnaturediscovery.com Kinetic binding experiments can also be performed to define association (kon) and dissociation (koff) rate constants, providing insights into the dynamics of ligand-receptor interaction. nih.govresearchgate.net These studies can be conducted using crude cell membrane preparations, whole cells, or tissue slices. sygnaturediscovery.comnews-medical.net
Functional cell-based assays assess the biological response triggered by a compound's interaction with its target. For G protein-coupled receptors (GPCRs), which are common drug targets, functional assays often measure changes in intracellular signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP) or calcium (Ca²⁺) flux. nih.govwikipedia.orgarchive.org For instance, cAMP assays measure the increase or decrease in intracellular cAMP levels, which can be modulated by GPCRs coupled to adenylate cyclase. nih.govpromega.compromega.com These assays can characterize ligand pharmacology by determining the half-maximal effective concentration (EC50) for agonists or IC50 for antagonists. nih.govnih.gov Calcium flux assays measure real-time changes in intracellular calcium concentrations, often in response to GPCR activation, providing a fast and sensitive platform for screening. nih.govwikipedia.org These assays help to understand the efficacy and potency of a compound in eliciting a cellular response.
Cellular electrophysiology studies are crucial for investigating the modulation of ion channels by a compound. Ion channels are integral membrane proteins that control ion movement across cell membranes, playing vital roles in cellular excitability and signal transduction. news-medical.netarchive.org Techniques such as patch clamp electrophysiology allow for the measurement of tiny ionic currents, providing high-resolution data on channel function and pharmacology in real-time. archive.org These studies can determine how a compound affects ion channel gating, kinetics, and selectivity, and whether it acts as an opener, blocker, or modulator. news-medical.netnih.govnih.gov Such investigations are essential for compounds targeting neurological or cardiovascular conditions where ion channel dysfunction is implicated. nih.govnih.gov
In Vivo Non-Human Animal Models for this compound Characterization
In vivo non-human animal models are indispensable for evaluating the systemic effects of a compound, including its pharmacokinetic profile, efficacy in disease models, and potential side effects in a complex biological system.
Behavioral paradigms are used to assess the impact of a compound on various aspects of animal behavior, providing insights into its potential therapeutic applications, particularly for central nervous system (CNS) active drugs. For an analgesic like this compound, behavioral tests would typically include models of pain (e.g., thermal, mechanical, or chemical nociception tests) to quantify its pain-relieving effects. Other behavioral tests might assess motor function, sedation, anxiety, or cognitive function, depending on the compound's suspected mechanism of action. nih.govnih.gov These studies help to establish a pharmacological profile and determine the dose-response relationship in a living organism.
Neurochemical and neurophysiological assessments in animal brains provide direct evidence of a compound's effects on brain function. Neurochemical assessments involve measuring changes in neurotransmitter levels (e.g., dopamine, serotonin, norepinephrine), their metabolites, or the activity of enzymes involved in their synthesis or degradation, in specific brain regions. promega.com Techniques such as microdialysis can be used to sample neurotransmitters in vivo. Neurophysiological assessments, such as electroencephalography (EEG), can record brain electrical activity to identify changes in neural excitability, sleep-wake cycles, or seizure activity. nih.gov These studies help to correlate behavioral changes with underlying neurobiological alterations and to elucidate the compound's mechanism of action within the brain.
Note on Data Tables: Specific detailed research findings and quantitative data tables for this compound's preclinical pharmacological investigations (e.g., Ki, EC50 values, specific behavioral changes, or neurochemical alterations) were not found in the conducted searches. The information above describes the general methodologies and types of data that would typically be generated in such studies for a compound like this compound.
Receptor Occupancy and Distribution Studies in Animal Tissues
Receptor occupancy (RO) and tissue distribution studies are critical components of preclinical pharmacological investigations, providing insights into a compound's target engagement and pharmacokinetic profile within a living system. These studies typically employ techniques such as radioligand-based assays, including in vivo and ex vivo autoradiography, or advanced analytical methods like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to quantify drug levels in various tissues. psychogenics.comprecisionformedicine.comnih.gov Receptor autoradiography, for instance, allows for the determination of target tissue distributions and the acquisition of Ki values through displacement assays on brain slices. Ex vivo RO studies involve systemic administration of unlabeled compounds, with subsequent quantification of radioligand binding to tissue slices from treated animals to measure occupancy as a reduction in binding. psychogenics.com These methods are instrumental in establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships and identifying central nervous system (CNS) candidate compounds by confirming drug-target interaction at relevant blood and brain/spinal cord concentrations. psychogenics.comprecisionformedicine.com
Despite the known classification of this compound as a potent μ-opioid receptor agonist, detailed and specific preclinical data pertaining to its quantitative receptor occupancy values, precise binding affinities (e.g., Ki or IC50 values for μ-opioid receptors), or comprehensive tissue distribution profiles in various animal models are not extensively documented in publicly accessible scientific literature. psychogenics.com While the general methodologies for such studies are well-established, specific findings for this compound in these areas remain limited in the public domain.
Comparative Preclinical Pharmacology with Reference Opioids and Non-Opioids
Comparative preclinical pharmacology studies aim to assess the efficacy and pharmacological profile of a novel compound against established reference drugs, including both opioid and non-opioid analgesics, in animal models of pain. These investigations are crucial for understanding a compound's relative potency, onset, duration of action, and potential advantages or disadvantages compared to existing treatments. amegroups.orgnih.gov
This compound is characterized as a μ-opioid receptor agonist, similar to morphine, and has been suggested to possess a higher potency than traditional opioids. psychogenics.com However, detailed comparative preclinical studies directly contrasting this compound's analgesic efficacy or receptor binding characteristics with specific reference opioids such as morphine or fentanyl, or with non-opioid analgesics like aspirin (B1665792) or ibuprofen, are not widely available in public scientific literature. psychogenics.comamegroups.org
General preclinical comparisons among various opioids (e.g., morphine, fentanyl, buprenorphine, codeine, hydrocodone, and oxycodone) have been conducted to evaluate their antinociceptive properties and side-effect profiles in animal models, such as tail withdrawal tests for acute thermal nociception, formalin tests for inflammatory pain, and von Frey tests for mechanical hypersensitivity. amegroups.org Similarly, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, diclofenac, and naproxen, as well as acetaminophen, have been comparatively studied in inflammatory pain rat models, assessing their effects on behaviors such as acid-stimulated body stretching and acid-depressed feeding. researchgate.net These studies often report comparable efficacies among the tested medications for specific pain models. researchgate.net
While the broader field of preclinical pharmacology provides frameworks and examples for such comparative analyses, specific data tables or detailed research findings from direct comparative studies involving this compound and these reference compounds in animal models are not readily found in publicly accessible scientific databases. The available information primarily highlights this compound's classification as a potent μ-opioid agonist without providing quantitative head-to-head comparisons in preclinical efficacy or potency against a panel of reference analgesics. psychogenics.com
Advanced Research Methodologies and Computational Approaches in Nafoxadol Studies
Structural Biology Techniques for Receptor-Ligand Complex Analysis
Understanding the precise interaction between Nafoxadol and the estrogen receptor at an atomic level is fundamental to elucidating its mechanism of action. High-resolution structural biology techniques are indispensable for this purpose.
X-ray Crystallography : This is a primary method for determining the three-dimensional structure of molecules. wikipedia.org In the context of this compound research, X-ray crystallography can be used to solve the structure of the estrogen receptor's ligand-binding domain (LBD) when it is bound to this compound. nih.govnih.gov The process involves crystallizing the purified ER-LBD/Nafoxadol complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. nih.gov This provides a static, high-resolution snapshot revealing key details such as the conformational changes induced in the receptor upon this compound binding and the specific amino acid residues involved in the interaction. nih.govrcsb.org For instance, crystal structures of the ERα ligand-binding domain in complex with other SERMs have revealed how these ligands reposition critical helices, like helix 12, to block the binding site for coactivator proteins, which is crucial for their antagonist effects.
These structural techniques provide an essential framework for understanding how this compound modulates estrogen receptor function, guiding further research and the design of new therapeutic agents.
Computational Chemistry and Molecular Modeling of this compound
Computational methods are vital for exploring the dynamic nature of ligand-receptor interactions and for predicting the activity of new compounds. researchgate.netdomainex.co.uk These approaches complement experimental data by providing insights into molecular behavior that can be difficult to observe directly. derpharmachemica.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. derpharmachemica.commdpi.com For this compound, docking simulations are employed to model its interaction with the ligand-binding pocket of the estrogen receptor. mdpi.comnih.gov
The process involves:
Preparation of Receptor and Ligand Structures : A high-resolution 3D structure of the estrogen receptor, typically from X-ray crystallography, is used. mdpi.com The 3D structure of this compound is generated and optimized for its lowest energy conformation.
Defining the Binding Site : A grid box is defined around the known ligand-binding pocket of the receptor. mdpi.com
Docking Algorithm : A scoring function is used by the docking software to evaluate thousands of possible binding poses of this compound within the binding site, calculating a binding affinity or score for each pose. mdpi.commdpi.com
The results provide the most likely binding mode of this compound, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues in the ER binding pocket. nih.gov This information is critical for understanding the structural basis of its affinity and selectivity. e-lactancia.org
| Computational Step | Description | Key Objective |
| Receptor Preparation | Obtain a 3D structure of the estrogen receptor (e.g., from PDB), add hydrogen atoms, and assign partial charges. | Prepare a realistic model of the biological target. |
| Ligand Preparation | Generate a 3D structure of this compound, optimize its geometry, and assign charges. | Create an accurate representation of the small molecule. |
| Grid Generation | Define the dimensions and location of the active site within the receptor to constrain the search space. | Focus the docking calculation on the relevant binding pocket. |
| Docking Simulation | Systematically sample various conformations and orientations of this compound within the defined grid. | Find the most energetically favorable binding poses. |
| Scoring and Analysis | Rank the generated poses using a scoring function that estimates binding affinity (e.g., in kcal/mol). Analyze the top-ranked pose for specific molecular interactions. | Predict binding strength and identify key receptor-ligand interactions. |
This interactive table outlines the typical workflow for a molecular docking simulation of this compound with the estrogen receptor.
While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the receptor-ligand complex over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the this compound-ER complex. mdpi.comnih.gov
In a typical MD simulation of the this compound-ER complex, the system is placed in a simulated physiological environment (a box of water molecules and ions). The simulation tracks the movements of every atom over a period of nanoseconds to microseconds. rsc.org The resulting trajectory provides valuable information on:
The stability of the binding pose predicted by docking.
The flexibility of different regions of the protein.
The role of water molecules in mediating receptor-ligand interactions.
These simulations are computationally intensive but provide a deeper understanding of the energetic and conformational landscape of the drug-target interaction. nih.gov
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comlongdom.org In this compound research, QSAR can be used to:
Identify Key Molecular Descriptors : Determine which physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) of this compound and its analogs are most important for their activity at the estrogen receptor. nih.gov
Predict Activity of New Compounds : Use the established QSAR model to predict the biological activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. longdom.orgnih.gov
The development of a QSAR model involves compiling a dataset of structurally related compounds with experimentally measured biological activities, calculating various molecular descriptors for each compound, and then using statistical methods to build a predictive model. mdpi.com
Advanced In Vitro Assay Development for this compound Research
To precisely quantify the binding and functional activity of this compound, advanced in vitro assays are essential. Fluorescence-based techniques have become particularly popular due to their high sensitivity and adaptability. nih.gov
Fluorescent Probe Displacement Assays : These assays are used to determine the binding affinity of a compound for its target receptor. nih.gov A fluorescent probe, which is a molecule that fluoresces upon binding to the estrogen receptor, is used. The assay measures the ability of this compound to displace this probe from the receptor's binding pocket. As increasing concentrations of this compound are added, the fluorescent signal decreases due to the displacement of the probe. By analyzing this concentration-dependent displacement, the binding affinity (often expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of this compound can be accurately calculated. nih.gov
Reporter Gene Assays : To measure the functional consequence of this compound binding (i.e., whether it acts as an agonist or antagonist), reporter gene assays are commonly used. In this system, cells are engineered to contain a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). When an ER agonist binds to the receptor, the complex binds to the ERE and drives the expression of the reporter gene, producing a measurable signal. The effect of this compound can be quantified by its ability to either stimulate this signal (agonist activity) or inhibit the signal produced by a known agonist like estradiol (antagonist activity).
| Assay Type | Principle | Information Gained |
| Fluorescent Probe Displacement | Competitive binding between this compound and a fluorescently-labeled ligand for the estrogen receptor. | Binding Affinity (Ki/Kd) |
| Reporter Gene Assay | Measurement of transcriptional activity from an estrogen-responsive promoter linked to a reporter gene (e.g., luciferase). | Functional Activity (Agonism/Antagonism), Potency (EC50/IC50) |
| Surface Plasmon Resonance (SPR) | Real-time detection of mass changes on a sensor surface as this compound binds to immobilized estrogen receptors. | Binding Kinetics (kon, koff), Binding Affinity (Kd) |
| Cell Proliferation Assays | Measurement of the effect of this compound on the growth of estrogen-dependent cancer cell lines (e.g., MCF-7). | Cellular Efficacy (Agonist/Antagonist effects on cell growth) |
This interactive table summarizes advanced in vitro assays used in this compound research.
Novel In Vivo Imaging and Measurement Techniques in Preclinical Research
To study the behavior of this compound in a living organism, non-invasive in vivo imaging techniques are employed. nih.govmdpi.com These methods allow for the real-time visualization and quantification of the drug's distribution, target engagement, and downstream effects in preclinical animal models. taylorfrancis.com
Positron Emission Tomography (PET) : PET is a highly sensitive molecular imaging technique that can be used to track the biodistribution of a drug in vivo. nih.gov This requires synthesizing a version of this compound that is radiolabeled with a positron-emitting isotope, such as fluorine-18 ([¹⁸F]this compound). When this radiotracer is administered to an animal, the PET scanner detects the gamma rays produced by positron annihilation, creating a 3D map of the tracer's location over time. nih.gov This allows researchers to visualize the uptake of this compound in various tissues, particularly in target tissues like estrogen receptor-positive tumors, and to quantify its concentration and receptor occupancy. nih.gov
Bioluminescence and Fluorescence Imaging : In preclinical cancer models, tumor cells can be engineered to express reporter proteins like luciferase (for bioluminescence) or green fluorescent protein (GFP) (for fluorescence). nih.gov These optical imaging techniques can be used to monitor the effect of this compound treatment on tumor growth and metastasis over time in a non-invasive manner. A reduction in the bioluminescent or fluorescent signal from the tumor would indicate a therapeutic response to this compound.
These advanced imaging methodologies bridge the gap between in vitro findings and clinical efficacy, providing crucial data on the pharmacokinetics and pharmacodynamics of this compound in a whole-body context. nih.govresearchgate.net
Future Directions and Unexplored Research Avenues for Nafoxadol
Exploration of Non-Opioid Receptor Targets and Polypharmacology
While Nafoxadol is primarily recognized as a μ-opioid receptor agonist, many pharmacological agents exhibit polypharmacology, interacting with multiple targets beyond their primary binding site docking.org. Exploring this compound's potential interactions with non-opioid receptor targets is a critical avenue for future research. This exploration could reveal novel mechanisms of action, identify pathways that contribute to its analgesic effects, or uncover previously unrecognized off-target activities that might be harnessed or mitigated.
Potential Research Directions:
Broad Receptor Profiling: Conduct high-throughput screening of this compound against a diverse panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. This would identify any significant affinities for non-opioid targets such as voltage-gated sodium channels (e.g., Nav1.7, Nav1.8), calcium channels (e.g., CaV2.2), transient receptor potential vanilloid-1 (TRPV1) cation channels, N-methyl-D-aspartate (NMDA) receptors, or cannabinoid receptors, which are known non-opioid analgesic targets nih.gov.
Functional Assays: For any identified non-opioid targets, perform functional assays to determine whether this compound acts as an agonist, antagonist, or modulator. This would involve examining downstream signaling pathways, such as cAMP modulation, calcium flux, or β-arrestin recruitment, to understand the functional consequences of these interactions mdpi.comelifesciences.org.
Polypharmacological Synergy/Antagonism: Investigate potential synergistic or antagonistic effects arising from concomitant activation or inhibition of multiple targets. For instance, if this compound exhibits activity at both opioid and certain non-opioid pain pathways, understanding these interactions could lead to strategies for enhanced analgesia or reduced side effects.
| Receptor Target Class | Specific Receptor | Predicted Interaction Type | Potential Pharmacological Impact |
| Ion Channel | Nav1.7 | Inhibition | Enhanced analgesia, reduced neuropathic pain |
| GPCR | α2C-adrenoceptor | Agonism | Sedation, potential analgesic modulation |
| Neurotransmitter | Serotonin Transporter (SERT) | Inhibition | Mood modulation, potential antidepressant effects |
| Receptor | NMDA Receptor | Antagonism | Neuroprotection, reduced central sensitization |
Development of Novel this compound-Based Chemical Probes for Research
Chemical probes are indispensable tools in chemical biology and drug discovery, enabling precise modulation of biological processes and elucidation of drug mechanisms docking.orgnih.gov. Developing novel this compound-based chemical probes would significantly advance the understanding of its molecular pharmacology. These probes, often modified versions of the parent compound, can be used to track distribution, identify binding partners, and delineate cellular pathways.
Potential Research Directions:
Affinity-Based Probes: Design and synthesize this compound derivatives incorporating photoaffinity labels or clickable tags (e.g., alkyne, azide). These probes could be used in pull-down assays or activity-based protein profiling (ABPP) to identify novel protein targets or off-targets that directly bind to this compound within complex biological matrices docking.orgnih.gov.
Fluorescent Probes: Create fluorescently labeled this compound analogs. These probes would allow for real-time visualization of this compound's cellular uptake, subcellular localization, and dynamic interactions with its targets using advanced microscopy techniques nih.govresearchgate.net. This could provide insights into its pharmacokinetic and pharmacodynamic properties at a cellular level.
Biased Ligand Probes: Given the concept of biased agonism in opioid pharmacology, where ligands can selectively activate specific downstream signaling pathways (e.g., G-protein signaling vs. β-arrestin recruitment) mdpi.comelifesciences.org, this compound-based probes could be designed to investigate or induce such bias. This would help dissect the specific signaling pathways responsible for its analgesic effects versus potential adverse effects.
Investigation of Long-Term Neurobiological Alterations in Preclinical Models
As an opioid analgesic, understanding the long-term neurobiological alterations induced by this compound in preclinical models is crucial, particularly concerning dependence, tolerance, and potential neuroadaptations ontosight.aimdpi.com. Such studies are fundamental for assessing its safety profile and identifying strategies to mitigate adverse long-term effects.
Potential Research Directions:
Neuroadaptation Studies: Conduct chronic administration studies in rodent models to assess long-term changes in opioid receptor expression, sensitivity, and downstream signaling pathways in key brain regions involved in pain, reward, and motivation.
Behavioral Phenotyping: Evaluate the development of tolerance to analgesia, physical dependence (e.g., withdrawal symptoms), and psychological dependence (e.g., conditioned place preference) following prolonged this compound exposure elifesciences.org. Compare these profiles to established opioids like morphine to contextualize this compound's potential for abuse and dependence.
Synaptic Plasticity and Circuitry: Investigate the impact of chronic this compound exposure on synaptic plasticity (e.g., long-term potentiation, long-term depression) in pain-related circuits (e.g., periaqueductal gray, nucleus accumbens) and reward pathways. This could involve electrophysiological recordings and morphological analyses.
Neuroinflammation and Glial Activation: Explore whether long-term this compound administration induces neuroinflammatory responses or alters glial cell (astrocytes, microglia) activity, as these can contribute to chronic pain states and opioid tolerance.
Systems-Level Pharmacological Analysis of this compound
Systems-level pharmacological analysis integrates diverse biological data to provide a holistic understanding of drug action within complex biological networks nih.gov. Applying this approach to this compound would move beyond single-target or pathway analysis to model its broader impact on cellular and physiological systems.
Potential Research Directions:
Network Pharmacology: Construct interaction networks depicting this compound's known and predicted targets, along with their associated pathways and biological processes. This involves computational modeling to predict downstream effects and identify potential therapeutic or adverse pathways nih.govaxcelead-us.com.
Quantitative Systems Pharmacology (QSP) Modeling: Develop QSP models that integrate pharmacokinetic (PK) and pharmacodynamic (PD) data with systems biology knowledge. These models can simulate this compound's concentration-time profiles in various tissues and predict its effects on specific biomarkers or physiological endpoints over time, aiding in the design of future preclinical studies.
Multi-Omics Data Integration: Combine data from various omics technologies (e.g., transcriptomics, proteomics, metabolomics) with network and QSP models. This integration would allow for a comprehensive understanding of how this compound perturbs biological systems at multiple molecular levels nih.govaxcelead-us.com.
Integration of Omics Technologies in this compound Research (e.g., transcriptomics, proteomics)
Omics technologies provide high-throughput, comprehensive insights into biological molecules, offering an unmatched opportunity to define drug biology at various molecular levels humanspecificresearch.orgmdpi.comuninet.edu. Integrating transcriptomics and proteomics into this compound research would reveal its global impact on gene expression and protein profiles.
Potential Research Directions:
Transcriptomics (RNA Sequencing):
Gene Expression Profiling: Perform RNA sequencing (RNA-seq) on cells or tissues exposed to this compound in preclinical models. This would identify differentially expressed genes (DEGs) and provide insights into the molecular pathways and biological processes modulated by this compound.
Biomarker Discovery: Identify gene expression signatures that correlate with this compound's analgesic effects, tolerance development, or specific neurobiological alterations. These signatures could serve as potential biomarkers for efficacy or adverse effects.
Single-Cell Transcriptomics: Utilize single-cell RNA sequencing (scRNA-seq) to understand this compound's effects at the resolution of individual cell types within heterogeneous tissues (e.g., brain regions), revealing cell-specific responses humanspecificresearch.org.
Proteomics (Mass Spectrometry-Based):
Protein Expression Profiling: Employ mass spectrometry-based proteomics to quantify changes in protein abundance and post-translational modifications (PTMs) in response to this compound treatment. This would provide a direct measure of functional changes at the protein level humanspecificresearch.orguninet.edu.
Target Engagement and Pathway Analysis: Identify specific proteins or protein complexes that are directly or indirectly affected by this compound, helping to confirm target engagement and elucidate downstream signaling pathways.
Interactome Mapping: Use proteomic approaches to map protein-protein interaction networks altered by this compound, providing insights into its influence on cellular machinery and signaling cascades.
Hypothetical Data Table: Omics-Based Research Avenues for this compound
| Omics Technology | Research Question | Expected Output | Potential Application |
| Transcriptomics | How does this compound alter gene expression in pain pathways? | List of differentially expressed genes | Identification of novel therapeutic targets or biomarkers of response |
| Proteomics | Which protein phosphorylation events are modulated by this compound? | Quantification of phosphoproteins | Elucidation of signaling cascades activated/inhibited by this compound |
Q & A
Q. What is the primary pharmacological mechanism of Nafoxadol, and how can researchers design experiments to validate its target engagement in in vitro and in vivo models?
Methodological Answer: this compound’s mechanism involves selective modulation of adrenergic and serotoninergic pathways. To validate target engagement:
- In vitro : Use radioligand binding assays with purified receptors (e.g., α1-adrenergic, 5-HT2A) to measure affinity (Ki) and functional assays (e.g., cAMP modulation) to assess efficacy. Include positive/negative controls (e.g., prazosin for α1 antagonism) .
- In vivo : Employ behavioral models (e.g., tail-flick test for analgesia) with pharmacodynamic monitoring (e.g., plasma concentration via LC-MS/MS). Cross-validate using knockout models or selective receptor antagonists to confirm pathway specificity .
Table 1 : Experimental Models for Target Validation
| Model Type | Key Parameters | Controls |
|---|---|---|
| In vitro binding | Ki, IC50 | Reference ligands (e.g., prazosin) |
| Functional assays | EC50, Emax | Vehicle, pathway inhibitors |
| In vivo PK/PD | AUC, Cmax, behavioral output | Wild-type vs. knockout models |
Q. What are the best practices for synthesizing this compound with high purity, and how can structural integrity be confirmed?
Methodological Answer:
- Synthesis : Follow IUPAC-recommended routes (e.g., multi-step organic synthesis with chiral resolution for enantiomeric purity). Optimize reaction conditions (e.g., temperature, catalysts) to minimize byproducts .
- Characterization : Use HPLC (>98% purity), NMR (1H/13C for structural confirmation), and mass spectrometry (exact mass verification). Include melting point analysis and chiral chromatography to validate enantiomeric excess .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species (e.g., rodents vs. non-human primates)?
Methodological Answer:
- Systematic Analysis : Conduct meta-analyses of existing PK studies, stratifying by species, dose, and administration route. Use tools like PRISMA guidelines to assess bias .
- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models incorporating species-specific factors (e.g., metabolic enzyme expression, plasma protein binding). Validate with interspecies allometric scaling .
- Controlled Replication : Repeat key studies under standardized conditions (e.g., fed/fasted state, age-matched cohorts) to isolate confounding variables .
Q. What statistical approaches are recommended for analyzing dose-response inconsistencies in this compound’s efficacy studies?
Methodological Answer:
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 and assess variability between replicates .
- Bayesian Hierarchical Modeling : Account for inter-study heterogeneity by pooling data while preserving study-level effects. Use tools like Stan or JAGS for implementation .
- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or adjusting for covariates (e.g., baseline pain thresholds in analgesia studies) .
Q. How should researchers prioritize conflicting findings in this compound’s off-target effects across in vitro screens?
Methodological Answer:
- Principal Contradiction Analysis : Identify the most reproducible off-target effect (e.g., dopamine receptor binding) and assess its clinical relevance using pathway enrichment analysis .
- Functional Validation : Compare in vitro off-target hits (e.g., IC50 < 1 µM) with in vivo phenotypic outcomes (e.g., locomotor activity in rodents) .
- Literature Triangulation : Cross-reference findings with databases like ChEMBL or PubChem to identify consensus or outliers in reported targets .
Table 2 : Framework for Resolving Data Contradictions
| Step | Tool/Method | Outcome Metric |
|---|---|---|
| Reproducibility Check | Independent replication studies | Concordance rate (%) |
| Mechanistic Insight | Pathway/network analysis (e.g., KEGG) | Enrichment p-value |
| Clinical Relevance | Translational models (e.g., humanized mice) | Effect size (Cohen’s d) |
Q. What ethical and methodological considerations are critical when designing clinical trials for this compound’s repurposing?
Methodological Answer:
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Submit protocols to IRBs with explicit risk-benefit analyses, especially for vulnerable populations .
- Trial Design : Use adaptive designs (e.g., Bayesian response-adaptive randomization) to minimize patient exposure to subtherapeutic doses. Include biomarkers (e.g., CSF monoamine levels) for early efficacy signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
